molecular formula C18H20O4 B1376621 3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid CAS No. 1423024-52-5

3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid

Cat. No.: B1376621
CAS No.: 1423024-52-5
M. Wt: 300.3 g/mol
InChI Key: GCTLDDCFPJNPJU-UHFFFAOYSA-N
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Description

3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid is an organic compound with a complex structure that includes a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxy and dimethylpropanoic acid moiety

Biochemical Analysis

Biochemical Properties

3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The benzyloxy group can participate in nucleophilic substitution reactions, while the hydroxy group can form hydrogen bonds with amino acid residues in proteins. These interactions can influence the activity of enzymes such as oxidoreductases and transferases, which are involved in various metabolic pathways . Additionally, the compound’s structure allows it to act as a competitive inhibitor for certain enzymes, thereby modulating their activity and affecting biochemical reactions.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration of the compoundFor example, it has been observed to modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways . By affecting these enzymes, this compound can alter the phosphorylation status of proteins, leading to changes in gene expression and cellular responses. Furthermore, the compound can impact cellular metabolism by interacting with enzymes involved in glycolysis and the citric acid cycle, thereby influencing energy production and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions and enzyme modulation. The benzyloxy group can form π-π interactions with aromatic residues in proteins, while the hydroxy group can engage in hydrogen bonding with polar amino acids . These interactions can stabilize the binding of the compound to enzyme active sites, leading to inhibition or activation of enzymatic activity. Additionally, the compound can induce conformational changes in proteins, affecting their function and stability. The modulation of enzyme activity by this compound can result in changes in gene expression, as certain enzymes are involved in transcriptional regulation and epigenetic modifications.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions but can undergo hydrolysis and oxidation over time . The degradation products may have different biochemical properties and cellular effects compared to the parent compound. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation, apoptosis, and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and improving glucose tolerance . At high doses, it can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain concentration. These findings highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities . Enzymes such as cytochrome P450 oxidases and transferases play a crucial role in the metabolism of this compound, influencing its pharmacokinetics and pharmacodynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid can be achieved through several synthetic routes. One common method involves the use of benzyloxyphenyl derivatives as starting materials. The reaction typically involves the protection of the phenol group followed by a series of reactions including alkylation, oxidation, and hydrolysis to yield the final product. The reaction conditions often require the use of strong bases, oxidizing agents, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)phenylacetic acid
  • 4-Benzyloxy-3-methoxyphenylacetic acid
  • 3,4-Bis(benzyloxy)phenylboronic acid

Uniqueness

3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid is unique due to its specific structural features, such as the presence of both benzyloxy and hydroxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-hydroxy-2,2-dimethyl-3-(4-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-18(2,17(20)21)16(19)14-8-10-15(11-9-14)22-12-13-6-4-3-5-7-13/h3-11,16,19H,12H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTLDDCFPJNPJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC=C(C=C1)OCC2=CC=CC=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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